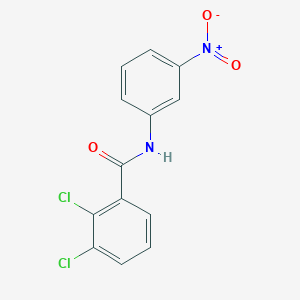
ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of isothiazolecarboxylates, which have been used in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the growth of bacteria and fungi by disrupting their cell membranes. It has also been proposed that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to exhibit cytotoxicity against cancer cell lines such as MCF-7 and HepG2. Additionally, it has been reported to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate in lab experiments is its broad-spectrum antibacterial and antifungal activity. This compound has also been found to exhibit anticancer activity, making it a potential candidate for cancer treatment. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate. One area of interest is the development of new derivatives with improved solubility and efficacy. Another potential direction is the investigation of this compound's mechanism of action and its potential use in combination with other drugs for the treatment of bacterial infections, fungal infections, and cancer. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored.
Synthesemethoden
The synthesis of ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate involves the reaction of 5-amino-1,3-dimethylisothiazole-4-carboxylic acid with benzyl chloride and triethylamine in the presence of ethyl chloroformate. The reaction yields the desired product as a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(benzylamino)-3-methyl-4-isothiazolecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
ethyl 5-(benzylamino)-3-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-14(17)12-10(2)16-19-13(12)15-9-11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULMJGDVSXDQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)


![ethyl 3-({[(4-methylphenyl)amino]carbonothioyl}hydrazono)butanoate](/img/structure/B5715742.png)

![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)

